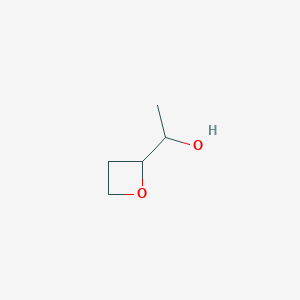

1-(oxetan-2-yl)ethan-1-ol,Mixtureofdiastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(oxetan-2-yl)ethan-1-ol is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. This compound has gained attention in various fields of research due to its potential biological activity and applications.

Métodos De Preparación

The synthetic routes for 1-(oxetan-2-yl)ethan-1-ol typically involve the reaction of oxetane with ethan-1-ol under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired diastereomers. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-(oxetan-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(oxetan-2-yl)ethan-1-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-(oxetan-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

1-(oxetan-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

2-(oxetan-2-yl)ethan-1-ol: Another oxetane derivative with similar properties but different stereochemistry.

1-(oxetan-2-yl)propan-1-ol: A compound with a similar structure but an additional carbon in the alkyl chain.

The uniqueness of 1-(oxetan-2-yl)ethan-1-ol lies in its specific diastereomeric mixture and the resulting physical and chemical properties, which can lead to different reactivity and applications compared to its analogs .

Actividad Biológica

1-(Oxetan-2-yl)ethan-1-ol, a compound characterized by an oxetane ring, is a mixture of diastereomers with significant potential in various biological applications. The unique structural properties of this compound, particularly the presence of the four-membered cyclic ether (oxetane), contribute to its reactivity and biological activity. This article explores the biological activity of 1-(oxetan-2-yl)ethan-1-ol through various studies, highlighting its metabolic pathways, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(oxetan-2-yl)ethan-1-ol is C5H10O2. The oxetane ring introduces strain and reactivity that can be exploited in organic synthesis and medicinal chemistry. The stereochemistry of the diastereomers can influence their biological activity, making it essential to study each isomer's effects.

Metabolic Pathways

Understanding the metabolic pathways of 1-(oxetan-2-yl)ethan-1-ol is crucial for assessing its safety and efficacy in biological systems. Preliminary studies suggest that the compound may undergo biotransformation via cytochrome P450 enzymes, which are known to play a significant role in drug metabolism. This pathway could lead to the formation of active metabolites that exhibit distinct biological effects compared to the parent compound.

Interaction Studies

Research into the interactions of 1-(oxetan-2-yl)ethan-1-ol with biomolecules is essential for understanding its potential therapeutic effects. Interaction studies could focus on:

- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in metabolic pathways or disease processes.

- Receptor Binding : Analyzing any affinity for biological receptors that could mediate pharmacological effects.

Anticancer Activity

A study on related oxetane compounds demonstrated their potential as anticancer agents. For instance, derivatives of oxetane have shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis through caspase activation, which may also be applicable to 1-(oxetan-2-yl)ethan-1-ol .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(Oxetan-2-yl)ethan-1-ol | MDA-MB-231 | TBD | Apoptosis induction |

| Oxetane derivative A | Hs 578T | 10 | Caspase activation |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of oxetane-containing compounds. Research indicates that certain oxetanes can protect neuronal cells from oxidative stress-induced apoptosis. This suggests that 1-(oxetan-2-yl)ethan-1-ol may have similar protective properties, warranting further investigation into its use in neurodegenerative diseases .

Applications in Drug Development

The unique properties of 1-(oxetan-2-yl)ethan-1-ol make it a valuable candidate for drug development:

- Synthesis of Bioactive Compounds : Its reactivity can be harnessed to create novel compounds with enhanced biological activity.

- Pharmaceutical Formulations : Due to its potential low toxicity and favorable metabolic profile, it may serve as a scaffold for developing new drugs.

Propiedades

Fórmula molecular |

C5H10O2 |

|---|---|

Peso molecular |

102.13 g/mol |

Nombre IUPAC |

1-(oxetan-2-yl)ethanol |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-3-7-5/h4-6H,2-3H2,1H3 |

Clave InChI |

PSGHHWNDLZRGKX-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CCO1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.